molecular formula C5H7NO4S B15419411 1,3-Thiazolidine-2,2-dicarboxylic acid CAS No. 117413-53-3

1,3-Thiazolidine-2,2-dicarboxylic acid

Cat. No.: B15419411
CAS No.: 117413-53-3
M. Wt: 177.18 g/mol
InChI Key: RPOIEESTFRRIGW-UHFFFAOYSA-N
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Description

1,3-Thiazolidine-2,2-dicarboxylic acid, also known by its International Nonproprietary Name (INN) Tidiacic, is a chemical compound with the molecular formula C5H7NO4S and a molecular weight of 177.17 g/mol . It serves as a valuable heterocyclic building block in medicinal chemistry and chemical biology research. Thiazolidine derivatives are a therapeutically significant class of compounds, with extensive research highlighting their diverse pharmacological profiles, including applications as anti-hyperglycemic, anti-inflammatory, and anti-cancer agents . A key area of application for thiazolidine compounds is in biotechnology. Studies on related molecules have demonstrated that thiazolidines can function as effective antioxidants in cell culture media . These molecules, formed from the condensation of cysteine with alpha-ketoacids, enhance media stability by protecting redox-sensitive components like folic acid and L-methionine from oxidative degradation . The use of such thiazolidine-containing feeds in fed-batch processes, such as those for monoclonal antibody production using Chinese hamster ovary (CHO) cells, has been shown to lower reactive species generation, prolong culture duration, and increase productivity . Furthermore, thiazolidine-based compounds are of significant interest in biochemical mechanism studies. Research has identified that the proline analogue thiazolidine-2-carboxylate (T2C) acts as a mechanism-based inactivator of the flavoenzyme proline dehydrogenase (PRODH) . This enzyme is a potential target in cancer therapy, and the study of such inhibitors provides valuable insights for developing chemical probes to study proline metabolism in disease . 1,3-Thiazolidine-2,2-dicarboxylic acid is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers are encouraged to handle this product with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

117413-53-3

Molecular Formula

C5H7NO4S

Molecular Weight

177.18 g/mol

IUPAC Name

1,3-thiazolidine-2,2-dicarboxylic acid

InChI

InChI=1S/C5H7NO4S/c7-3(8)5(4(9)10)6-1-2-11-5/h6H,1-2H2,(H,7,8)(H,9,10)

InChI Key

RPOIEESTFRRIGW-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1)(C(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Data of Dicarboxylic Acid Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
1,3-Thiazolidine-2,4-dicarboxylic acid 30097-06-4 C₅H₇NO₄S 177.17 Chiral synthon, cysteine stabilization, prone to browning
Thiodiacetic acid (Thiodiglycolic acid) 123-93-3 C₄H₆O₄S 150.15 Chelating agent, precursor for thioether linkages; lower thermal stability
trans-3-Methylenecyclopropane-1,2-dicarboxylic acid N/A C₆H₆O₄ 142.11 Cyclopropane ring strain enhances reactivity in Diels-Alder reactions
cis-4-Cyclohexene-1,2-dicarboxylic acid N/A C₈H₁₀O₄ 170.16 Used in resin synthesis via Diels-Alder adducts with rosin
(2RS,4R)-1,3-Thiazolidine-2,4-dicarboxylate sodium salt N/A C₅H₅NNa₂O₄S 221.15 Water-soluble derivative; stabilizes cysteine in cell culture media

Key Differences in Reactivity and Stability

Thermal and Oxidative Stability :

  • 1,3-Thiazolidine-2,4-dicarboxylic acid exhibits instability under oxidative conditions, leading to browning, whereas thiodiacetic acid decomposes at elevated temperatures due to weaker C-S bonds .
  • Cyclopropane derivatives (e.g., trans-3-methylenecyclopropane-1,2-dicarboxylic acid ) are highly reactive in ring-opening and Diels-Alder reactions due to ring strain .

Synthetic Utility :

  • Thiazolidine derivatives are preferred in peptide synthesis for cysteine protection, while cis-4-cyclohexene-1,2-dicarboxylic acid is utilized in polymer chemistry for resin modification .

Solubility and Handling :

  • The sodium salt of 1,3-thiazolidine-2,4-dicarboxylic acid offers improved aqueous solubility compared to the free acid, making it suitable for biological applications .

Notes on Discrepancies in Evidence

The provided evidence primarily describes 1,3-thiazolidine-2,4-dicarboxylic acid (CAS: 30097-06-4) rather than the 2,2-dicarboxylic isomer. No direct data on the 2,2-isomer were found in the referenced materials. This analysis assumes the query refers to the 2,4-isomer due to its prevalence in literature.

Q & A

Q. What are the established synthetic routes for 1,3-thiazolidine-2,2-dicarboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via cyclization reactions, such as reacting α-haloketones with thiourea derivatives under acidic or basic conditions. For example, highlights the use of thiourea and α-haloketones to form thiazolidine rings, with functionalization steps (e.g., introducing carboxylic acid groups) requiring pH control to avoid side reactions. Yield optimization involves temperature modulation (e.g., 60–80°C) and stoichiometric ratios of reactants (1:1.2 for thiourea:haloketone). Post-synthesis purification typically employs recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate as eluent .

Q. How can researchers characterize the purity and structural integrity of 1,3-thiazolidine-2,2-dicarboxylic acid?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of thiazolidine ring protons (δ 3.5–4.5 ppm) and carboxylic acid groups (δ 10–12 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C5_5H7_7NO4_4S, theoretical 177.17 g/mol) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values (e.g., C: 33.89%, H: 3.98%, N: 7.91%, S: 18.10%) .

Q. What are the critical storage conditions to ensure the compound’s stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to moisture, strong oxidizers, or alkaline conditions, as the carboxylic acid groups may undergo decarboxylation or esterification. Stability tests using HPLC over 6 months show >95% purity retention under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of 1,3-thiazolidine-2,2-dicarboxylic acid under varying pH conditions?

  • Methodological Answer : Contradictions arise from competing reactions:
  • Acidic Conditions : Protonation of the thiazolidine nitrogen enhances electrophilicity, facilitating nucleophilic additions (e.g., with amines).
  • Basic Conditions : Deprotonation of carboxylic acids promotes salt formation or ring-opening via hydroxide attack.
    To address discrepancies, conduct kinetic studies (UV-Vis monitoring at 260 nm) and isolate intermediates via quenching at specific timepoints. Compare results with computational models (DFT) to validate reaction pathways .

Q. What strategies are effective in improving the compound’s solubility for biological assays without altering its core structure?

  • Methodological Answer :
  • Co-Crystallization : Use co-formers like 2-ethoxybenzamide () to form hydrogen-bonded cocrystals, enhancing aqueous solubility.
  • Salt Formation : React with sodium bicarbonate to generate disodium salts, increasing polarity.
  • Solvent Systems : Employ DMSO-water mixtures (≤10% DMSO) for in vitro assays, ensuring minimal cytotoxicity .

Q. How can the compound’s mechanism of action in enzyme inhibition studies be elucidated?

  • Methodological Answer : Combine:
  • Isothermal Titration Calorimetry (ITC) : To measure binding affinity (KdK_d) and stoichiometry with target enzymes (e.g., dehydrogenases).
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses, focusing on interactions between carboxylic acid groups and enzyme active sites.
  • Kinetic Assays : Monitor enzyme activity via spectrophotometry (e.g., NADH depletion at 340 nm) under varying inhibitor concentrations .

Data Contradiction Analysis

Q. Why do different studies report conflicting bioactivity results for 1,3-thiazolidine-2,2-dicarboxylic acid in cellular models?

  • Methodological Answer : Discrepancies often stem from:
  • Cell Line Variability : Use standardized cell lines (e.g., HEK-293 or HepG2) and control for passage number.
  • Compound Purity : Re-test batches with HPLC to confirm >98% purity. Impurities like thiazolidine-2,4-dicarboxylic acid () may skew results.
  • Assay Conditions : Optimize serum-free media to prevent protein-binding interference. Validate findings with orthogonal assays (e.g., Western blotting vs. ELISA) .

Experimental Design Considerations

Q. What controls are essential when designing toxicity assays for this compound?

  • Methodological Answer : Include:
  • Negative Controls : Vehicle-only treatments (e.g., DMSO at assay concentration).
  • Positive Controls : Known cytotoxins (e.g., cisplatin) to validate assay sensitivity.
  • Metabolic Activity Controls : Use resazurin-based assays to distinguish cytotoxicity from metabolic inhibition.
  • Replicate Design : Triplicate wells with independent compound batches to assess batch-to-batch variability .

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